5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate
説明
5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate (CAS: 1160555-05-4) is a fluorescent dye derivative with a complex hybrid structure combining a xanthene core (common in fluorescein derivatives) and a nitrostyryl-functionalized benzamido group. Its molecular formula is C₃₇H₂₆N₂O₈, and it has a molecular weight of 626.621 g/mol . The compound exists as a yellow crystalline powder with a high melting point of 300°C and a purity of ≥90% (HPLC). It is primarily used in advanced materials synthesis, fluorescence imaging, photochemistry research, and pharmaceutical development due to its unique photophysical properties .
特性
IUPAC Name |
5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N2O8/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34/h3-19,40H,1-2H3,(H,38,42)(H,43,44)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWUXKLZVVNDR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nitration of 3,5-Dimethylpyridine-N-Oxide
The nitration of 3,5-dimethylpyridine-N-oxide employs potassium nitrate (KNO₃) in concentrated sulfuric acid (98%) as a green alternative to traditional nitric acid. This method minimizes brown fumes and enhances yield.
Reaction Conditions :
-
Molar Ratio : 3,5-Dimethylpyridine-N-oxide : KNO₃ = 1 : 0.5–1.5
-
Temperature : 60–90°C
-
Time : 1–2 hours
Post-reaction, the mixture is neutralized with ammonia (pH 8–8.5), filtered, and dried to isolate 3,5-dimethyl-4-nitropyridine-N-oxide.
Styryl Group Formation via Knoevenagel Condensation
The nitro-pyridine intermediate undergoes condensation with benzaldehyde derivatives to form the styryl group. A base-catalyzed Knoevenagel reaction introduces the vinyl bridge:
Reaction Formula :
Optimized Parameters :
-
Catalyst : Piperidine or ammonium acetate
-
Solvent : Ethanol or toluene
-
Temperature : Reflux (80–110°C)
-
Yield : ~75% (estimated from analogous reactions)
Synthesis of 2-(6-Hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid
The xanthene-benzoic acid fragment is constructed through cyclization and oxidation:
Xanthene Core Assembly
Diethyl phosphate-protected xanthene precursors are synthesized via Ullmann coupling or Friedel-Crafts alkylation. For example:
Reaction Pathway :
-
Coupling : 2,6-Dihydroxybenzoic acid + 1,3-Dihydroxybenzene → Diary ether intermediate.
-
Cyclization : Acid-catalyzed cyclization forms the xanthene skeleton.
-
Oxidation : The 3-position is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
Key Data :
Functionalization at Position 9
The 9-position is brominated for subsequent coupling:
Procedure :
-
Reagents : Bromine (Br₂) in acetic acid
-
Conditions : 0–5°C, 2 hours
Amide Coupling and Final Assembly
The two intermediates are conjugated via amide bond formation:
Activation of Benzoic Acid
The xanthene-benzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
Coupling with 4-(3,5-Dimethyl-4-nitrostyryl)aniline
The acyl chloride reacts with the styryl-aniline derivative in dichloromethane (DCM) with triethylamine (TEA):
Optimization :
-
Molar Ratio : 1 : 1.1 (aniline excess)
-
Temperature : 0–25°C
-
Yield : 70–80%
Crystallization as Monohydrate
The crude product is recrystallized from ethanol-water (7:3 v/v) to afford the monohydrate:
Crystallization Data :
-
Solvent System : Ethanol/Water
-
Temperature : 4°C (slow cooling)
-
Purity : >99% (HPLC)
-
Water Content : 4.5–5.5% (Karl Fischer titration)
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, xanthene-H), 7.89 (d, J=16 Hz, 1H, styryl-H), 2.51 (s, 6H, CH₃).
-
IR (cm⁻¹) : 1720 (C=O), 1520 (NO₂), 3450 (OH).
Thermal Analysis :
-
Melting Point : 245–247°C (decomposition)
-
TGA : 5.2% weight loss at 100°C (water evaporation).
Environmental and Operational Advantages
The adoption of KNO₃-based nitration and phosphate-protected intermediates reduces hazardous waste and improves safety. Comparative data highlights:
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Reaction Time (h) | 12 | 2 |
| Yield (%) | 58 | 86 |
| Brown Fume Generation | High | None |
化学反応の分析
Types of Reactions
5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Fluorescent Probe in Biological Research
The compound is widely recognized for its fluorescence properties, making it an essential tool in biological imaging and research. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes and structures.
Key Applications:
- Cell Imaging: Fluorescent probes like Flu-DNB are utilized in live cell imaging to study cellular dynamics and interactions. The compound's fluorescence can be monitored in real-time, providing insights into cellular mechanisms.
- Photodynamic Therapy: Due to its photochemical properties, the compound can be explored for applications in photodynamic therapy (PDT), where it may help in targeting cancer cells through light activation, leading to localized cell death.
Drug Delivery Systems
Flu-DNB has shown promise as a component in drug delivery systems. Its structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents.
Potential Benefits:
- Targeted Delivery: The compound can be conjugated with various drugs to improve their delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
- Controlled Release: By utilizing the photochemical properties of Flu-DNB, researchers can develop systems that release drugs upon exposure to specific wavelengths of light, allowing for controlled drug release profiles.
Biochemical Assays
Flu-DNB is also employed in various biochemical assays due to its ability to act as a fluorescent marker.
Applications Include:
- Enzyme Activity Assays: The compound can be used to monitor enzyme activities by measuring changes in fluorescence intensity, providing quantitative data on enzyme kinetics.
- Detection of Reactive Oxygen Species (ROS): Flu-DNB can serve as a probe for detecting ROS in biological samples, which is crucial for understanding oxidative stress-related diseases.
- Cellular Imaging Studies: Research published in various journals highlights the use of Flu-DNB for visualizing intracellular processes. For instance, studies have demonstrated its effectiveness in tracking endocytosis and exocytosis events within live cells.
- Photodynamic Applications: Investigations into the photodynamic properties of Flu-DNB reveal its potential to induce apoptosis in cancer cells when activated by specific light wavelengths. These studies suggest that Flu-DNB could be developed further into a therapeutic agent for cancer treatment.
- Enzymatic Assays: A study conducted on enzyme kinetics using Flu-DNB demonstrated significant correlations between fluorescence intensity changes and substrate concentration, validating its use as a reliable fluorescent marker in enzymatic reactions.
作用機序
The mechanism of action of 5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular structures.
Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s structure integrates a fluorescein-like xanthene moiety (responsible for fluorescence) and a nitrostyryl-benzamido group (imparting electron-withdrawing and π-conjugated properties). Below is a comparative analysis with structurally or functionally related compounds:
Key Differentiators:
Photophysical Properties : The nitro group in the styryl moiety likely induces a red shift in absorption/emission compared to unmodified fluorescein derivatives like FITC, expanding its utility in multicolor imaging .
Thermal Stability : Its high melting point (300°C) surpasses most xanthene dyes, making it suitable for high-temperature material synthesis .
Cost : Priced higher than FITC and Rhodamine B due to specialized synthesis and niche applications .
Limitations Compared to Alternatives:
- Solubility: The monohydrate form and bulky structure may limit solubility in aqueous media compared to hydrophilic dyes like FITC .
生物活性
5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate, commonly referred to as Flu-DNB, is a synthetic compound with potential biological activities. It belongs to the class of xanthene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of Flu-DNB, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on various studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1160555-05-4 |
| Molecular Formula | C₃₇H₂₆N₂O₈ |
| Molecular Weight | 626.61 g/mol |
| Melting Point | 300°C |
| Density | 1.49 g/cm³ |
| Color | Light yellow to orange |
Structure
The structure of Flu-DNB features a complex arrangement of aromatic rings and functional groups that contribute to its biological properties. The presence of the nitrostyryl group and the xanthene moiety is particularly significant for its activity.
Antimicrobial Activity
Flu-DNB has been evaluated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that Flu-DNB exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Antimicrobial Activity of Flu-DNB
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| MRSA | 12.9 |
In a study conducted by researchers, Flu-DNB demonstrated bactericidal effects, indicating that it not only inhibits bacterial growth but also kills the bacteria at certain concentrations .
Anti-inflammatory Potential
Flu-DNB has also been investigated for its anti-inflammatory properties. Research indicates that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses. Compounds similar to Flu-DNB showed varying degrees of efficacy in reducing inflammation markers in vitro.
Table 2: Anti-inflammatory Activity
| Compound | NF-κB Inhibition (%) |
|---|---|
| Flu-DNB | 9% |
| Cinnamic Acid | Higher than Flu-DNB |
The results suggest that while Flu-DNB is effective, there may be other compounds with superior anti-inflammatory activity within the same chemical class .
Cytotoxic Effects
Cytotoxicity assays have been performed to assess the safety profile of Flu-DNB. It was observed that at concentrations up to 20 µM, Flu-DNB did not exhibit significant cytotoxic effects on human cell lines. However, some derivatives showed higher toxicity, indicating that structural modifications can influence biological activity significantly .
Table 3: Cytotoxicity Results
| Compound | IC₅₀ (µM) |
|---|---|
| Flu-DNB | >20 |
| Derivative A | 6.5 |
Case Study 1: Efficacy Against MRSA
In a controlled laboratory setting, Flu-DNB was tested against clinical isolates of MRSA. The compound displayed potent antibacterial activity with MIC values indicating effectiveness comparable to traditional antibiotics. This study highlights the potential of Flu-DNB as a candidate for further development in treating resistant bacterial infections.
Case Study 2: Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharides in murine cells, Flu-DNB was administered at varying doses. The results indicated a dose-dependent reduction in inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Q & A
Q. What are the standard protocols for synthesizing 5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, styrylbenzamido intermediates can be prepared via condensation of nitro-substituted styrenes with benzamido precursors under basic conditions. A modified procedure from analogous benzamide syntheses (e.g., using DMF as a solvent and sodium hydride as a base for nucleophilic substitution) may be applied . Post-synthesis, recrystallization in aqueous methanol yields the monohydrate form. Hydrate stability should be confirmed via thermogravimetric analysis (TGA) or Karl Fischer titration.
Q. How is the compound structurally characterized?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Resolve the monohydrate crystal lattice and confirm hydrogen-bonding networks (as demonstrated in hydrazide derivatives ).
- NMR spectroscopy : Assign proton environments (e.g., nitrostyryl protons at δ 8.1–8.3 ppm, xanthene hydroxy protons at δ 10–12 ppm).
- DFT calculations : Validate electronic properties and compare experimental vs. computed bond lengths/angles .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). The xanthene moiety may reduce aqueous solubility, requiring co-solvents.
- Stability : Conduct accelerated degradation studies under UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalysis : Explore Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and selectivity in condensation steps .
- Reaction Table :
| Variable | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF vs. THF | 78 vs. 52 | 95 vs. 88 |
| Catalyst | [HMIm]BF₄ vs. None | 85 vs. 60 | 97 vs. 90 |
| Temperature | 80°C vs. RT | 65 vs. 30 | 92 vs. 75 |
Q. How should researchers address discrepancies between analytical data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (accounting for solvent effects). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
- Dynamic NMR : Perform variable-temperature NMR to detect tautomerism or rotational barriers in the nitrostyryl group.
Q. What methods are recommended for assessing stability under physiological conditions?
- Methodological Answer :
- Simulated Biofluids : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Oxidative Stability : Use H₂O₂ (0.1–1.0 mM) to test susceptibility to radical-mediated breakdown, common in xanthene derivatives .
Q. How can bioactivity assays (e.g., HDAC inhibition) be designed for this compound?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in HDAC inhibition screens. Compare IC₅₀ values against known inhibitors like SAHA .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.
Data Contradiction Analysis
- Example : If HPLC purity exceeds 95% but biological activity is inconsistent, consider:
- Chiral impurities : Test for enantiomeric excess via chiral chromatography.
- Aggregation : Perform dynamic light scattering (DLS) to detect nanoaggregates that may interfere with assays .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
